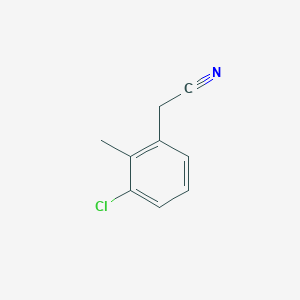

3-Chloro-2-methylphenylacetonitrile

Description

Contextualization within Substituted Phenylacetonitriles

Substituted phenylacetonitriles are a class of organic compounds characterized by a phenyl ring attached to a cyanomethyl group (-CH₂CN). thegoodscentscompany.com The parent compound, phenylacetonitrile (B145931), consists of a phenyl group bonded to the cyanomethyl moiety. thegoodscentscompany.com The versatility of the nitrile group, which can be readily converted into other functional groups such as carboxylic acids, amides, and amines, makes phenylacetonitriles valuable precursors in organic synthesis.

The introduction of substituents onto the phenyl ring, as seen in 3-Chloro-2-methylphenylacetonitrile, significantly influences the molecule's electronic properties and reactivity. The chlorine atom, being electronegative, acts as an electron-withdrawing group through an inductive effect. Conversely, the methyl group is electron-donating. This electronic push-pull relationship on the aromatic ring can affect the reactivity of the nitrile group and the benzene (B151609) ring itself in subsequent chemical transformations.

Significance as a Research Compound and Synthetic Intermediate

The utility of this compound lies primarily in its role as a precursor for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. The presence of three distinct functional moieties—the nitrile, the chloro group, and the methyl group—offers multiple reaction sites for chemical modification.

A significant application of related compounds is in the agrochemical industry. For instance, the structurally similar compound, 3-chloro-2-methylaniline (B42847), is a key intermediate in the synthesis of the herbicide quinclorac (B55369). ontosight.aigoogle.com Quinclorac is a quinolinecarboxylic acid-based herbicide used to control various weeds in rice fields. google.com The synthesis of 3-chloro-2-methylaniline often starts from precursors like 2-chloro-6-nitrotoluene, which is then reduced to the aniline (B41778). google.com While direct synthesis pathways from this compound to quinclorac are not extensively documented in public literature, the reduction of the nitrile group to an amine is a standard transformation in organic chemistry, suggesting the potential of this compound as a valuable intermediate in the production of such agrochemicals.

In the realm of medicinal chemistry, derivatives of 3-chloro-2-methylphenyl have shown promise. A study on 3-chloro-2-methylphenyl-substituted semicarbazones revealed their potential as anticonvulsant agents. nih.gov Semicarbazones are often synthesized from corresponding aldehydes or ketones, which can be derived from the nitrile group of compounds like this compound through reactions such as hydrolysis followed by further functional group manipulations. This highlights the role of this substituted phenylacetonitrile as a foundational scaffold for developing new therapeutic agents. nih.gov

The strategic positioning of the chloro and methyl groups also allows for further derivatization through various coupling reactions, making this compound a versatile building block in the construction of a diverse range of complex organic molecules for various research purposes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

2-(3-chloro-2-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H8ClN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5H2,1H3 |

InChI Key |

RSRBEXCWZVGGMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CC#N |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 3 Chloro 2 Methylphenylacetonitrile

Nucleophilic Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) is characterized by two primary sites of reactivity: the electrophilic carbon of the cyano group and the acidic protons on the adjacent alpha-carbon.

The carbon-nitrogen triple bond of the cyano group is susceptible to nucleophilic attack, leading to a variety of functional group transformations.

Reduction to Amines: The nitrile can be reduced to the corresponding primary amine, (3-chloro-2-methylphenyl)ethanamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This amine is a crucial intermediate for further cyclization reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields (3-chloro-2-methylphenyl)acetamide, while complete hydrolysis under more forcing conditions affords (3-chloro-2-methylphenyl)acetic acid.

Stephen Aldehyde Synthesis: Nitriles can be reduced to imines using stannous chloride and hydrochloric acid, which upon hydrolysis yield aldehydes. ncert.nic.in This method could convert 3-chloro-2-methylphenylacetonitrile into (3-chloro-2-methylphenyl)acetaldehyde. Alternatively, selective reduction using diisobutylaluminium hydride (DIBAL-H) can achieve a similar transformation. ncert.nic.in

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add across the cyano group to form ketones after hydrolysis of the intermediate imine.

The methylene (B1212753) (-CH₂-) group adjacent to the electron-withdrawing cyano group is termed an "active methylene." The protons on this carbon are acidic and can be removed by a base to generate a resonance-stabilized carbanion. This nucleophilic carbanion is a versatile intermediate for forming new carbon-carbon bonds. rsc.orgstackexchange.com

Alkylation and Arylation: In the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), the carbanion can be alkylated with alkyl halides or arylated via nucleophilic aromatic substitution on electron-deficient arenes. organic-chemistry.org

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes or ketones, typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgyoutube.com This reaction involves the initial nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

Thorpe-Ziegler Reaction: In a related intramolecular reaction, if a suitable electrophile is present elsewhere in the molecule, the Thorpe-Ziegler reaction can be used to form a five- or six-membered ring, a powerful tool for heterocycle synthesis.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Alkylation | 1. Base (e.g., NaH) 2. R-X | α-Alkyl-3-chloro-2-methylphenylacetonitrile | organic-chemistry.org |

| Knoevenagel Condensation | R₂C=O, Weak Base | α,β-Unsaturated Nitrile | wikipedia.orgyoutube.com |

Transformations and Functionalizations of the Chlorinated Aromatic Ring

The benzene (B151609) ring is substituted with three groups—chloro, methyl, and cyanomethyl—which influence its reactivity towards both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophiles, but substitution can be forced under harsh conditions or if the ring is activated by strong electron-withdrawing groups in the ortho or para positions. chemistrysteps.comlibretexts.org In this compound, the cyano group provides some electron-withdrawing character, but its effect from the meta position is limited. Therefore, displacing the chloride with nucleophiles like hydroxides, alkoxides, or amines typically requires high temperatures and pressures or the use of a strong base via a benzyne (B1209423) elimination-addition mechanism. chemistrysteps.comyoutube.com

Cross-Coupling Reactions: The carbon-chlorine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.

Reactions Involving the Methyl Group on the Aromatic Ring

The methyl group attached to the benzene ring is a benzylic position and exhibits special reactivity. chemistry.coach

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the benzylic methyl group can be halogenated, for example with N-bromosuccinimide (NBS) or chlorine gas. libretexts.orgwikipedia.orgchemeurope.com This reaction proceeds via a free-radical chain mechanism to produce (3-chloro-2-(halomethyl)phenyl)acetonitrile. libretexts.orgchemguide.co.uk This new halide can then be used in subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methyl group completely to a carboxylic acid. masterorganicchemistry.comlibretexts.org This would transform the starting material into 2-chloro-6-(cyanomethyl)benzoic acid. Milder oxidation conditions can potentially yield the corresponding alcohol or aldehyde. ncert.nic.inacs.orgmdpi.com

| Reaction Type | Reagent(s) | Product | Reference |

| Free-Radical Bromination | NBS, Initiator (e.g., AIBN) | (2-(Bromomethyl)-3-chlorophenyl)acetonitrile | wikipedia.orgmasterorganicchemistry.com |

| Oxidation (Strong) | KMnO₄, NaOH, Heat | 2-Chloro-6-(cyanomethyl)benzoic acid | masterorganicchemistry.comlibretexts.org |

| Oxidation (Mild) | CrO₂(Cl)₂, then H₂O | (3-Chloro-2-formylphenyl)acetonitrile | ncert.nic.in |

Cyclization and Heterocycle Formation Utilizing this compound

The strategic placement of functional groups makes this compound an excellent precursor for building fused heterocyclic systems, particularly quinolines, which are important scaffolds in medicinal chemistry. nih.gov

The synthesis of quinolines often involves the reaction of an aniline (B41778) derivative with a compound containing a carbonyl and an active methylene group. jk-sci.comwikipedia.orgderpharmachemica.com A common strategy would first involve the transformation of this compound into a more suitable intermediate.

A key pathway is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comwikipedia.orgnih.govorganic-chemistry.org To utilize this compound in a Friedländer-type reaction, it must first be modified. For instance:

Reduction and Cyclization: The nitrile group can be reduced to the primary amine, 2-(2-amino-3-chlorophenyl)ethanamine. While this product itself is not a standard Friedländer precursor, its derivatives could undergo cyclization.

Oxidation, Reduction, and Cyclization: A more viable route involves the oxidation of the methyl group to a carbonyl (aldehyde), followed by the reduction of the nitrile to an amine. The resulting 2-amino-6-chlorophenylacetaldehyde contains both the amine and aldehyde functionalities required for an intramolecular cyclization, or it can react with an external active methylene compound to form a substituted quinoline (B57606).

An alternative approach is to use the active methylene of this compound itself as the reactive partner. For example, it could be condensed with a 2-aminoaryl ketone in a Friedländer annulation to produce a highly substituted quinoline derivative. derpharmachemica.comresearchgate.netresearchgate.net

Role in the Synthesis of Pyrazoloacridine-Carbonitriles and Related Nitrogen Heterocycles

While direct literature detailing the synthesis of pyrazoloacridine-carbonitriles specifically from this compound is not abundant, its role can be inferred from established synthetic strategies for related fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines and pyrazolo[3,4-b]quinolines. tandfonline.comnih.govresearchgate.netnih.gov The general approach often involves the reaction of an aminopyrazole derivative with a suitable electrophilic partner, leading to a cyclization cascade.

In a plausible synthetic route, this compound can act as a key building block. The reaction would likely commence with the nucleophilic substitution of the chlorine atom on the phenyl ring of this compound by the amino group of a suitably substituted aminopyrazole. This initial intermolecular reaction would form an N-arylaminopyrazole intermediate.

The subsequent and crucial step is an intramolecular cyclization to construct the fused acridine (B1665455) ring system. This transformation is anticipated to proceed via a base-catalyzed intramolecular cyclization, likely following the principles of the Thorpe-Ziegler reaction. wikipedia.orgbuchler-gmbh.comlscollege.ac.in In this process, a base would deprotonate the α-carbon of one of the nitrile groups, generating a carbanion. This carbanion would then attack the cyano group of the other nitrile, leading to the formation of a new carbon-carbon bond and a cyclic enamine intermediate after tautomerization. Acidic workup would then yield the final pyrazoloacridine-carbonitrile.

The Friedländer annulation represents another potential pathway, where a 2-aminoaryl ketone or aldehyde reacts with a compound containing a reactive methylene group. researchgate.netrsc.orgnih.govwikipedia.org In a variation of this reaction, the nitrile group of this compound could potentially participate in the cyclization.

Mechanisms of Nucleophilic Substitution of Hydrogen in Arylacetonitrile-Mediated Cyclizations

The concept of nucleophilic substitution of hydrogen (SNH) is a fundamental process in the synthesis of many heterocyclic compounds. In the context of arylacetonitrile-mediated cyclizations, this mechanism allows for the formation of new carbon-carbon or carbon-heteroatom bonds on an aromatic ring without the need for a pre-installed leaving group.

While a direct SNH reaction involving this compound leading to pyrazoloacridine-carbonitriles is a complex scenario, the principles of SNH are relevant to related cyclization reactions. Generally, these reactions require an electron-deficient aromatic or heteroaromatic ring and a potent nucleophile. The arylacetonitrile moiety, particularly its carbanion generated under basic conditions, can act as the nucleophile.

The mechanism typically involves the following key steps:

Generation of the Nucleophile: A base abstracts a proton from the α-carbon of the arylacetonitrile, forming a resonance-stabilized carbanion. The cyano group is crucial for acidifying this proton and stabilizing the resulting negative charge.

Nucleophilic Attack: The carbanion attacks an electron-deficient position on the aromatic or heteroaromatic ring of the reaction partner. This results in the formation of a σ-complex (also known as a Meisenheimer complex), a key intermediate where the aromaticity of the ring is temporarily disrupted.

Oxidative Aromatization: For the substitution to be successful, the hydrogen atom at the position of attack must be removed to restore the aromaticity of the ring. This is typically achieved through an oxidation step. The oxidant can be an external reagent or, in some cases, another molecule of the starting material or an intermediate in the reaction mixture. This final step yields the substituted product.

In the context of the proposed synthesis of pyrazoloacridine-carbonitriles, if an SNH mechanism were to be considered, it would likely involve the carbanion of this compound attacking an electron-deficient position on a suitable heterocyclic partner, followed by an oxidative cyclization. However, the intramolecular Thorpe-Ziegler type cyclization following an initial SNAr reaction (substitution of the chloro group) appears to be a more probable pathway for the formation of the target fused ring system.

Synthetic Utility and Building Block Applications in Advanced Chemical Synthesis

Precursor for Complex Organic Scaffolds in Target-Oriented Synthesis

The unique substitution pattern of 3-chloro-2-methylphenylacetonitrile makes it an ideal starting material for the synthesis of intricate organic molecules. The nitrile moiety is a key functional group that can be readily converted into other functionalities or incorporated into ring systems, forming the basis for more complex structures.

While direct applications in final drug products are not extensively documented, the core structure of this compound is found within more complex molecules that are investigated for their potential biological activities. For instance, its derivatives are utilized in the synthesis of compounds that serve as intermediates for molecules with potential therapeutic applications. The strategic placement of the chloro and methyl groups can be crucial for the ultimate interaction of the final molecule with biological targets. Research in this area often focuses on creating libraries of compounds for screening purposes, where the this compound core provides a foundational scaffold that can be further elaborated.

A significant application of this compound is in the synthesis of a variety of heterocyclic compounds. The reactive nitrile group, in conjunction with the activated methylene (B1212753) group, readily participates in cyclization reactions with different reagents to form rings containing nitrogen, oxygen, or sulfur atoms.

One notable example is its use in the Gewald reaction to synthesize substituted aminothiophenes. These thiophene (B33073) derivatives can then be used as precursors for creating fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are of interest in medicinal chemistry.

Furthermore, it is employed in the synthesis of polysubstituted pyridines and quinolines. For example, through condensation reactions with α,β-unsaturated carbonyl compounds or their equivalents, the acetonitrile (B52724) derivative can lead to the formation of highly functionalized pyridine (B92270) rings. The reaction of this compound with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of a base like potassium tert-butoxide has been shown to produce substituted 2-aminopyridines. These pyridine derivatives are valuable intermediates for further chemical transformations.

The following table summarizes the synthesis of various heterocyclic systems starting from this compound.

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| This compound | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, Potassium tert-butoxide | Ethyl 2-amino-5-chloro-6-methyl-4-(methylthio)-3-biphenylcarboxylate | |

| This compound | Elemental sulfur, an amine, and a ketone (Gewald reaction) | Substituted 2-aminothiophenes | |

| This compound | α,β-Unsaturated carbonyl compounds | Polysubstituted pyridines |

Applications in the Development of Functional Materials and Dyes

The electronic properties conferred by the chloro and methyl substituents, combined with the versatility of the nitrile group, make this compound a useful precursor for functional materials and dyes. The resulting complex molecules often exhibit interesting photophysical properties.

Several heterocyclic systems synthesized from this compound have been reported to exhibit fluorescence. The extended conjugation in these molecules, often involving the aromatic ring of the starting material and the newly formed heterocyclic system, can lead to the absorption and emission of light. For example, certain quinoline (B57606) and coumarin (B35378) derivatives prepared using this acetonitrile have shown promising fluorescent properties. The specific wavelengths of absorption and emission can be tuned by modifying the substituents on the heterocyclic ring, making these compounds potentially useful as fluorescent probes or markers in biological imaging or as components in organic light-emitting diodes (OLEDs).

The development of chemical indicators often relies on molecules that can undergo a distinct color change or a change in their fluorescent properties in response to a change in their chemical environment, such as pH. The heterocyclic compounds derived from this compound, particularly those with acidic or basic functional groups, can act as acid-base indicators. For instance, coumarin derivatives synthesized from this precursor can exhibit pH-dependent fluorescence, a phenomenon known as photoinduced electron transfer (PET). The fluorescence of these molecules can be "switched on" or "switched off" by protonation or deprotonation of a functional group, making them suitable for use as fluorescent pH sensors.

The table below details some of the functional materials and dyes synthesized using this compound.

| Precursor | Synthesized Compound Class | Application | Key Property | Reference(s) |

| This compound | Coumarin derivatives | Fluorescent pH sensor | pH-dependent fluorescence | |

| This compound | Quinoline derivatives | Fluorescent probe | Fluorescence | |

| This compound | Thieno[2,3-d]pyrimidine derivatives | Medicinal chemistry intermediate | Biological activity scaffold |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise arrangement of atoms in 3-Chloro-2-methylphenylacetonitrile can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the methyl protons.

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different electronic environments caused by the chloro and methyl substituents, they will likely appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants.

Methylene Protons (-CH₂CN): The two protons of the cyanomethyl group are expected to produce a singlet around δ 3.7 ppm. The exact chemical shift will be influenced by the electron-withdrawing nature of the adjacent cyano group and the aromatic ring.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring will give rise to a singlet, anticipated to be in the upfield region of the aromatic spectrum, likely around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Multiplet | 3H |

| -CH₂CN | ~3.7 | Singlet | 2H |

| Ar-CH₃ | ~2.4 | Singlet | 3H |

This table presents predicted data based on theoretical principles and analysis of similar compounds.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the this compound molecule.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will show signals in the range of δ 120-140 ppm. The carbons directly attached to the chloro, methyl, and cyanomethyl groups will have distinct chemical shifts due to the electronic effects of these substituents.

Nitrile Carbon (-CN): The carbon of the cyano group is expected to appear in the δ 115-120 ppm region.

Methylene Carbon (-CH₂CN): The methylene carbon signal is predicted to be around δ 20-30 ppm.

Methyl Carbon (-CH₃): The methyl carbon will likely resonate at a more upfield position, around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | ~135 |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-CH₂CN | ~130 |

| Aromatic C-H | 125 - 130 |

| -CN | 115 - 120 |

| -CH₂CN | 20 - 30 |

| Ar-CH₃ | 15 - 20 |

This table presents predicted data based on theoretical principles and analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. The expected molecular ion peak for this compound (C₉H₈ClN) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine isotope ³⁷Cl, a characteristic M+2 peak with an intensity of about one-third of the main molecular ion peak (containing ³⁵Cl) is anticipated.

Common fragmentation pathways would likely involve the loss of the chloro group, the cyanomethyl radical, or the entire acetonitrile moiety, leading to the formation of stable carbocations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Significance |

| [M]⁺ | 165/167 | Molecular Ion (with ³⁵Cl/³⁷Cl) |

| [M-Cl]⁺ | 130 | Loss of Chlorine |

| [M-CH₂CN]⁺ | 125/127 | Loss of Acetonitrile group |

| [C₈H₈]⁺ | 104 | Benzyl (B1604629) or Tropylium ion rearrangement |

This table presents predicted data based on theoretical principles and analysis of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic ring, and the C-Cl stretch.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| Nitrile (C≡N) | 2260 - 2240 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-Cl | 800 - 600 | Stretch |

This table presents predicted data based on theoretical principles and analysis of similar compounds.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are crucial for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A C18 column is a common choice for separating aromatic compounds.

Mobile Phase: A mixture of acetonitrile and water, or methanol (B129727) and water, often with a small amount of acid like formic acid to improve peak shape, would be a suitable mobile phase. The gradient or isocratic elution would be optimized to achieve good separation from any starting materials, by-products, or degradation products.

Detection: A UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) would be appropriate for detecting the compound as it elutes from the column. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis provides detailed information about its molecular weight and the fragmentation pathways it undergoes upon electron ionization. This data is crucial for confirming the compound's identity and for structural elucidation.

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2) researchgate.netdocbrown.info.

Expected Fragmentation Pattern:

The fragmentation of this compound under electron impact is anticipated to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragments.

Benzylic Cleavage: A primary fragmentation pathway involves the cleavage of the bond between the aromatic ring and the cyanomethyl group, a common fragmentation for benzyl derivatives. This would result in the formation of a stable chlorotolyl cation.

Loss of Chlorine: Cleavage of the C-Cl bond is another expected fragmentation, leading to a methylphenylacetonitrile cation fishersci.caresearchgate.net.

Loss of Nitrile Group: The expulsion of the nitrile group (•CN) as a radical is a plausible fragmentation route.

Fragmentation of the Aromatic Ring: Further fragmentation of the aromatic ring can lead to a variety of smaller charged species.

Hypothetical GC-MS Data Table:

| Fragment Ion | Proposed Structure | Expected m/z | Relative Abundance |

| [M]⁺ | [C₉H₈ClN]⁺ | 165/167 | Moderate |

| [M-Cl]⁺ | [C₉H₈N]⁺ | 130 | High |

| [M-CH₂CN]⁺ | [C₇H₆Cl]⁺ | 125/127 | High |

| [M-CN]⁺ | [C₈H₈Cl]⁺ | 139/141 | Moderate |

| [C₇H₇]⁺ | Tropylium ion | 91 | Moderate |

This table is illustrative and based on theoretical fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides information about the conjugated systems and the electronic nature of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring, which acts as a chromophore. The presence of the chloro and methyl substituents, along with the nitrile group, will influence the wavelength and intensity of these absorptions.

Expected Electronic Transitions:

The primary electronic transitions anticipated for this compound are π → π* transitions associated with the aromatic ring sphinxsai.comnih.govmsu.edu. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The nitrile group also possesses a π system and can contribute to these transitions. Additionally, a weaker n → π* transition, involving the non-bonding electrons of the nitrogen atom in the nitrile group, may be observed.

The chloro and methyl groups on the phenyl ring are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile, due to their electron-donating and hyperconjugative effects, which increase the energy of the highest occupied molecular orbital (HOMO) acs.orgresearchgate.net.

Hypothetical UV-Vis Absorption Data Table:

Based on studies of similar substituted benzonitriles, the expected UV-Vis absorption maxima (λmax) for this compound in a non-polar solvent like hexane (B92381) are presented below sphinxsai.comacs.orgresearchgate.net.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (Primary band) | ~ 230 - 245 | High (~10,000 - 15,000) |

| π → π* (Secondary band) | ~ 270 - 285 | Moderate (~1,000 - 2,000) |

| n → π* | ~ 290 - 310 | Low (~100 - 300) |

This table is illustrative and based on the analysis of analogous compounds.

The photophysical characterization of this compound, including its fluorescence and phosphorescence properties, can also be investigated using techniques related to UV-Vis spectroscopy. The efficiency of intersystem crossing, influenced by the presence of the "heavy" chlorine atom, could lead to observable phosphorescence, a phenomenon studied in other halogenated aromatic compounds sphinxsai.com.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

DFT has become a standard method for investigating the electronic structure of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 3-Chloro-2-methylphenylacetonitrile. Conformational analysis would further explore different spatial arrangements of the atoms, particularly rotation around single bonds, to locate the global minimum energy conformer and other low-energy isomers. This information is fundamental to understanding the molecule's physical properties and reactivity.

No specific optimized geometry data or conformational analysis for this compound was found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). theswissbay.chnih.gov The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). theswissbay.ch The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in the available literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Calculations and Energy Barrier Determination

To understand how this compound might react, computational chemists would model the reaction pathways. This involves locating the transition state—the highest energy point along the reaction coordinate. Calculating the energy of the transition state relative to the reactants allows for the determination of the activation energy barrier. A lower energy barrier indicates a faster reaction. Such calculations could, for example, elucidate the mechanism of nitrile group hydrolysis or substitution reactions on the aromatic ring.

There are no published transition state calculations or energy barrier determinations for reactions involving this compound.

Computational Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. Computational chemistry can predict which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). researchgate.net By comparing the activation energies for different reaction pathways leading to different products, researchers can predict the major product of a reaction involving this compound.

Predictions regarding the regioselectivity and stereoselectivity of reactions with this compound based on computational modeling are not currently available.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can be used to interpret experimental spectra or to identify the compound. Theoretical calculations can provide valuable data for techniques such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy.

While general methods for spectroscopic prediction exist, specific predicted spectroscopic parameters for this compound have not been detailed in the scientific literature.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. researchgate.net Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structure verification. researchgate.netmdpi.com The prediction process involves several key steps. Initially, a conformational search is performed to identify the various low-energy structures (conformers) the molecule can adopt. Each of these conformers is then subjected to geometry optimization.

For accurate predictions, it is crucial to employ sophisticated functionals and basis sets. Functionals like WP04 have been specifically developed for predicting proton shifts, while others like B3LYP are widely used for both proton and carbon shifts. idc-online.comgithub.io The calculations are typically performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions in solution. github.io The final predicted spectrum is a Boltzmann-weighted average of the calculated shifts for all significant conformers, reflecting their relative populations at a given temperature. mdpi.com This approach allows for a direct comparison between theoretical and experimental spectra, providing a robust method for structural confirmation. idc-online.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data calculated using the DFT/B3LYP/6-311+G(2d,p) level of theory with a PCM solvent model for Chloroform.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN (Nitrile Carbon) | 117.5 |

| C-CH₂ (Methylene Carbon) | 22.8 |

| C-Cl (Aromatic) | 135.2 |

| C-CH₃ (Aromatic) | 134.9 |

| C-H (Aromatic) | 131.0 |

| C-H (Aromatic) | 129.5 |

| C-H (Aromatic) | 127.8 |

| C-C (Aromatic Quaternary) | 130.1 |

| -CH₃ (Methyl Carbon) | 19.7 |

Calculated UV-Vis Absorption Spectra and Electronic Transitions

Theoretical calculations are also employed to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic spectra in solution. These calculations can predict the maximum absorption wavelengths (λmax) and provide insight into the nature of the underlying electronic transitions, such as π → π* or n → π* transitions.

By analyzing the molecular orbitals involved in these transitions, a deeper understanding of the compound's electronic structure is achieved. For this compound, the absorption bands in the UV region are expected to arise primarily from π → π* transitions within the aromatic ring. The accuracy of these predictions allows for the interpretation of experimental spectra and helps in understanding how structural modifications affect the electronic properties of the molecule.

Table 2: Calculated UV-Vis Absorption and Electronic Transitions for this compound in Methanol (B129727) This table presents hypothetical data based on TD-DFT calculations.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition | Orbitals Involved |

|---|---|---|---|

| 275 | 0.085 | π → π | HOMO → LUMO |

| 220 | 0.150 | π → π | HOMO-1 → LUMO |

Analysis of Photophysical Properties

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and the influence of the environment on its electronic states.

Solvatochromism Studies and Solvent Effects on Electronic States

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption or emission spectra—when dissolved in different solvents. nih.gov This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states. nih.govnih.gov By measuring the UV-Vis absorption spectrum of this compound in a series of solvents with varying polarities, one can probe the nature of its electronic states.

A shift to longer wavelengths (bathochromic or red shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) suggests the ground state is more stabilized. These studies provide valuable information on the charge distribution in the molecule's different electronic states. scirp.org

Table 3: Solvatochromic Data for this compound This table contains hypothetical absorption maxima (λmax) in solvents of different polarity.

| Solvent | Polarity (ET(30)) | λmax (nm) |

|---|---|---|

| Hexane (B92381) | 31.0 | 272 |

| Toluene | 33.9 | 274 |

| Dichloromethane | 40.7 | 276 |

| Acetonitrile (B52724) | 45.6 | 275 |

| Methanol | 55.4 | 278 |

Quantum Yield Calculations and Fluorescence Behavior Modeling

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com The relative quantum yield is commonly determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield, such as anthracene (B1667546) or quinine (B1679958) sulfate. researchgate.net The calculation takes into account the integrated fluorescence intensity, the absorbance at the excitation wavelength, and the refractive index of the solvents used for both the sample and the standard. edinst.com

Table 4: Hypothetical Fluorescence Quantum Yield (ΦF) of this compound Calculated using the relative method with Anthracene in ethanol (B145695) (ΦF = 0.27) as the standard.

| Solvent | Excitation λ (nm) | Emission λ (nm) | Calculated Quantum Yield (ΦF) |

|---|---|---|---|

| Cyclohexane | 272 | 315 | 0.12 |

| Dichloromethane | 276 | 320 | 0.09 |

| Acetonitrile | 275 | 322 | 0.08 |

| Methanol | 278 | 325 | 0.05 |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for 3-Chloro-2-methylphenylacetonitrile

The traditional synthesis of phenylacetonitriles often involves the use of toxic cyanating agents and harsh reaction conditions. Future research is geared towards developing more sustainable and efficient methods for the synthesis of this compound. One promising avenue is the application of electrochemical methods. Electrosynthesis offers a greener alternative by potentially reducing reagent waste and utilizing renewable energy sources. researchgate.net The electrochemical activation of benzylic positions in the presence of a cyanide source could provide a direct and scalable route to this compound. researchgate.net

Another area of focus is the development of novel catalytic systems. For instance, the use of phase transfer catalysts in the reaction of alkoxyphenylacetonitriles with cyclohexanone (B45756) in the presence of an aqueous base has been shown to be an effective method for preparing substituted phenylacetonitriles. google.com Adapting such methodologies to the synthesis of this compound could lead to improved yields and more environmentally benign processes. Furthermore, research into catalytic systems that utilize non-toxic cyanide sources is of high importance.

Exploration of Unprecedented Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the nitrile group and the active methylene (B1212753) group adjacent to the aromatic ring. While standard transformations of these functional groups are known, future research aims to uncover unprecedented reactivity. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, a transformation that can be achieved under acidic or alkaline conditions. chemguide.co.uk

The active methylene group is particularly interesting for C-C bond formation. Alpha-alkylation of phenylacetonitrile (B145931) derivatives can be achieved using various substituted benzyl (B1604629) alcohols, a reaction that can be catalyzed by transition metals or even performed under metal-free conditions with a catalytic amount of base. researchgate.net The selective chlorination of the alpha-position of phenylacetonitriles is also a known transformation, which can be achieved using agents like sulfuryl chloride or chlorine gas. google.com

A fascinating and less explored area is the potential for decyanation reactions. Research on related heterocyclic systems has shown that trisubstituted acetonitriles can be converted into alkanes through a decyanation process involving potassium cyanide. beilstein-journals.orgnih.gov Investigating similar transformations for this compound could open up new synthetic pathways.

Innovative Applications as Building Blocks for Advanced Functional Materials

The unique electronic and structural properties of phenylacetonitrile derivatives make them attractive building blocks for advanced functional materials. The incorporation of the nitrile group and the substituted phenyl ring into polymer backbones can significantly influence the material's properties. For example, nitrile-containing monomers are valuable for creating high-performance polymers with applications in organic electronics.

Future research could focus on synthesizing polymers from this compound or its derivatives. The strong electron-withdrawing nature of the nitrile group can lower the HOMO and LUMO energy levels of the resulting polymers, which is advantageous for electron transport and could lead to the development of novel n-type semiconductors. Such materials could find applications in thin-film transistors and other electronic devices.

Integration with Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes for the transformation of nitriles is a well-established field, and its application to this compound holds significant promise. There are two main enzymatic pathways for the hydrolysis of nitriles to carboxylic acids. researchgate.netresearchgate.net

The first pathway involves a single-step conversion catalyzed by a nitrilase. researchgate.net The second is a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid by an amidase. researchgate.netresearchgate.net These enzymatic transformations occur under mild conditions, such as neutral pH and room temperature, and can exhibit high chemo-, regio-, and enantioselectivity. researchgate.net

Future research will likely focus on identifying or engineering specific enzymes that can efficiently and selectively hydrolyze this compound to 3-Chloro-2-methylphenylacetic acid, a potentially valuable building block for pharmaceuticals and other fine chemicals. Furthermore, the enzymatic conversion of a carboxylic acid to a nitrile has also been demonstrated, showcasing the potential for novel biosynthetic routes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.